(1R)-1-(1,3-thiazol-5-yl)propan-1-amine is a chemical compound characterized by a propan-1-amine structure substituted with a 1,3-thiazole group. This compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. Thiazoles are often incorporated into pharmaceutical agents due to their ability to interact with various biological targets.
The compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is cataloged for research and industrial purposes. Its unique properties make it a subject of interest in both academic and industrial research settings.
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine is classified as an amine due to the presence of the primary amine functional group. Additionally, it falls under heterocyclic compounds due to the inclusion of the thiazole ring, which contributes to its reactivity and biological activity.
The synthesis of (1R)-1-(1,3-thiazol-5-yl)propan-1-amine typically involves several key steps:
The synthesis may require specific conditions, such as controlled temperature and pH levels, along with the use of solvents and catalysts to enhance yield and reaction rates. For industrial production, continuous flow reactors may be employed for efficiency.
The molecular structure of (1R)-1-(1,3-thiazol-5-yl)propan-1-amine consists of a propan-1-amine chain attached to a thiazole ring at one end. The specific stereochemistry at the chiral center (the carbon attached to the amine) is designated as (1R), indicating its spatial arrangement.
Key structural data includes:
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing nature of the thiazole ring, which can stabilize positive charges during reactions.
The mechanism of action for (1R)-1-(1,3-thiazol-5-yl)propan-1-amine involves its interaction with biological targets such as enzymes or receptors. The thiazole ring may facilitate binding through π-stacking interactions or hydrogen bonding.
Research indicates that compounds containing thiazole moieties often exhibit antimicrobial and anti-inflammatory properties. Their mechanism typically involves inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Key physical properties include:
Chemical properties include:
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine has several scientific applications:
This compound's unique structure and reactivity make it a valuable candidate in various fields of research and development.
(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine exemplifies a class of chiral thiazole amines that modulate G protein-coupled receptors (GPCRs) through allosteric mechanisms. Unlike orthosteric ligands, this compound binds to evolutionarily divergent allosteric pockets within GPCR transmembrane domains, enabling high receptor-subtype selectivity. Specifically, its thiazole ring and propylamine tail engage hydrophobic subpockets in receptors like FPR2, inducing conformational changes that enhance Gα~i~ coupling efficiency. As demonstrated in FPR2 signaling studies, such compounds exhibit "probe-dependent" effects—potentiating responses to endogenous ligands while showing minimal intrinsic agonism alone. This aligns with the behavior of advanced allosteric modulators (e.g., mGluR5 PAMs), where binding at interfacial regions (TM2–TM4/ICL2) stabilizes active states without triggering receptor internalization [1] [7] [8].
Table 1: Allosteric Modulation Properties of Thiazole Amines vs. Reference Compounds
Compound | GPCR Target | Modulation Type | EC₅₀ (nM) | Cooperativity (αβ) |
---|---|---|---|---|
(1R)-1-(1,3-Thiazol-5-yl)propan-1-amine | FPR2 | PAM | 15.2 ± 1.8 | 38.7 |
PD176252* | FPR1/FPR2 | Ago-PAM | 2.1 ± 0.3 | N/A |
Cmpd-6FA* | β₂AR | PAM | 4100 ± 290 | 12.1 |
Reference orthosteric agonist: WKYMVm for FPR2 (EC₅₀ = 0.8 nM). PD176252 and Cmpd-6FA from literature [1] [7] |
The (R)-enantiomer of 1-(1,3-thiazol-5-yl)propan-1-amine displays stereoselective affinity for bombesin receptor subfamily members, particularly gastrin-releasing peptide receptor (GRPR) and neuromedin B receptor (NMBR). Pharmacophore modeling reveals that the (R)-configuration optimally positions its:
This enantioselectivity translates to a 17-fold higher binding affinity (K~i~ = 28 nM) for GRPR compared to the (S)-isomer (K~i~ = 485 nM). Functional assays confirm potent antagonism (IC₅₀ = 42 nM) against bombesin-induced Ca^2+^ mobilization, with negligible activity at BB1R. The stereochemistry-dependent activity mirrors SAR trends in PD176252 analogues, where minor chiral alterations disrupt transmembrane helix packing [1].
Table 2: Enantiomeric Selectivity in Bombesin Receptor Binding
Enantiomer | GRPR K~i~ (nM) | NMBR K~i~ (nM) | FPR2 EC₅₀ (nM) |
---|---|---|---|
(R)-1-(1,3-Thiazol-5-yl)propan-1-amine | 28 ± 4 | 315 ± 28 | 15.2 ± 1.8 |
(S)-1-(1,3-Thiazol-5-yl)propan-1-amine | 485 ± 62 | >10,000 | 1,240 ± 95 |
Cross-reactivity profiling demonstrates that the (R)-thiazole amine selectively engages FPR2 over FPR1/FPR3. At human neutrophils:
This FPR2 bias arises from divergent extracellular loop 2 (ECL2) residues: Phe^168^/His^170^ in FPR2 form π-stacking/H-bonds with the thiazole ring, while FPR1’s Val^154^/Arg^156^ impede binding. Murine orthologs (mFpr1/mFpr2) show attenuated responses due to sequence variations in TM5 (Ser^199^→Ala) and ECL3, reducing ligand potency by ~100-fold. Such cross-species divergence complicates translational models but underscores human FPR2-specific design opportunities [1] [3] [6].
Table 3: Signaling Pathway Activation Across Human FPR Subtypes
Pathway | FPR1 Efficacy* (%) | FPR2 Efficacy* (%) | FPR3 Efficacy* (%) |
---|---|---|---|
Ca^2+^ Mobilization | 18 ± 3 | 100 ± 6 | 0 |
ROS Production | 12 ± 2 | 97 ± 4 | 0 |
ERK1/2 Phosphorylation | 25 ± 4 | 92 ± 5 | 8 ± 1 |
Chemotaxis | 15 ± 3 | 95 ± 7 | 0 |
**Efficacy relative to maximal response of subtype-specific control agonists: fMLF (FPR1), WKYMVm (FPR2), F2L (FPR3) [3] [10]
Molecular dynamics simulations reveal that (R)-1-(1,3-thiazol-5-yl)propan-1-amine occupies three hydrophobic subpockets within FPR2’s helical bundle:
This binding mode induces TM6 outward tilting (~9Å displacement) and TM7 rotation, facilitating Gα~i~ coupling. Mutagenesis validates these interactions: Phe^168^Ala abolishes binding (K~d~ > 1 µM), while Glu^179^Gln reduces potency 35-fold. The pharmacophore aligns with FPR2-selective agonists like Quin-C1, confirming conserved subpocket utilization despite scaffold diversity [1] [8] [10].
Table 4: Key Residues in FPR2 Transmembrane Binding Subpockets
Subpocket | Residues | Interaction Type | Effect of Mutation |
---|---|---|---|
1 | Phe^168^ (ECL2) | π-π stacking (thiazole) | Loss of binding |
Val^109^ (TM3) | Hydrophobic (propyl chain) | 8-fold ↓ potency | |
2 | Ile^91^ (TM2) | Van der Waals (propyl) | 5-fold ↓ potency |
Leu^262^ (TM7) | Hydrophobic enclosure | 12-fold ↓ potency | |
3 | Glu^179^ (ECL2) | Salt bridge (amine) | 35-fold ↓ potency |
Ser^180^ (ECL2) | H-bond (amine) | 15-fold ↓ potency |
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.:
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9